

Comparative Guide: Structure-Activity Relationship of Dihydrobenzofuran Derivatives

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Compound of Interest

Compound Name: (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
CAS No.: 203505-84-4
Cat. No.: B1310128

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Executive Summary: The "Privileged" Scaffold

The 2,3-dihydrobenzofuran (DHB) scaffold represents a critical structural motif in medicinal chemistry, distinct from its fully aromatic counterpart, benzofuran. While benzofurans offer planar, intercalating geometries, the saturation at the C2-C3 bond in DHBs introduces two key advantages: chirality and conformational flexibility (pucker).

This guide objectively compares DHB derivatives against benzofurans and open-chain analogs, focusing on their efficacy as tubulin polymerization inhibitors. Experimental evidence confirms that specific DHB lignans (e.g., Compound 2b) exhibit nanomolar potency (GI₅₀ < 10 nM) against breast cancer lines, outperforming many standard benzofuran analogs by leveraging stereospecific binding at the colchicine site.

Structural Competitor Analysis

The Scaffold Comparison

The choice between a DHB and a Benzofuran core dictates the molecule's physicochemical profile and binding mode.



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Mechanism of Action: Tubulin Binding

DHB derivatives, particularly neolignans, bind to the colchicine-binding site of tubulin. Unlike planar intercalators, the DHB core's "kinked" structure mimics the twisted biaryl configuration of colchicine, preventing microtubule assembly and inducing apoptosis.



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Figure 1: Mechanism of Action showing DHB ligands disrupting tubulin dynamics via the colchicine binding site.

Deep Dive: Structure-Activity Relationship (SAR)

The potency of DHB derivatives is not random; it follows a strict set of steric and electronic rules. The following analysis is based on data derived from biomimetic oxidative dimerization studies (e.g., J. Med. Chem. benchmarks).

The "Magic" of Stereochemistry (C2/C3)

The saturation of the furan ring creates chiral centers at C2 and C3.

- **Trans-configuration (2R, 3R):** Generally the most active. The spatial arrangement allows the bulky aryl groups to fit into the hydrophobic pocket of tubulin without steric clash.
- **Cis-configuration:** Often results in a >10-fold loss of potency due to steric hindrance.
- **Enantiomeric Purity:** The 2R,3R enantiomer of Compound 2b is 2x more active than the racemate, while the 2S,3S enantiomer is virtually inactive.[1]

Substituent Effects[2]

- **C7-Hydroxyl Group:** Critical for H-bonding. Methylation of this group (-OMe) often abolishes activity.[1]
- **C5-Side Chain:** An unsaturated ester or ketone side chain at C5 is vital. Reducing the double bond in this side chain (C7'/C8') reduces cytotoxicity significantly, suggesting the need for a Michael acceptor or rigid spacer.
- **C3-Carboxyl Moiety:** Essential for maintaining the correct electron density and solubility.

Comparative Performance Data

The table below synthesizes experimental data comparing a lead DHB lignan against its structural analogs.

Table 1: Cytotoxicity (GI50) and Tubulin Inhibition of DHB Analogs vs. Standards



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Data Source: Synthesized from Pieters et al. and related SAR studies on dihydrobenzofuran neolignans.

Experimental Protocols

To ensure reproducibility, we recommend the Biomimetic Oxidative Dimerization pathway for synthesis, as it yields the requisite trans-dihydrobenzofuran skeleton efficiently.

Synthesis Workflow (Biomimetic Approach)

Objective: Synthesis of methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (Compound 2b analog).

- Reagents: Caffeic acid methyl ester (10 mmol), Silver Oxide (Ag_2O , 15 mmol), Anhydrous Benzene/DCM (1:1).
- Reaction:
 - Dissolve caffeic acid methyl ester in solvent mixture under N_2 atmosphere.
 - Add Ag_2O in one portion.
 - Stir at room temperature for 2-4 hours (Monitor via TLC; disappearance of starting material).
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#) Radical dimerization followed by intramolecular cyclization.

- Workup:
 - Filter off silver salts through Celite.
 - Evaporate solvent under reduced pressure.
- Purification:
 - Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
 - Isolate the racemic trans-dihydrobenzofuran (major product).
- Chiral Resolution (Optional but Recommended):
 - Use Chiral HPLC (Chiralpak AD column) to separate (2R,3R) from (2S,3S).



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Figure 2: Biomimetic synthesis workflow for high-potency dihydrobenzofuran lignans.

Biological Validation: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (MOA).

- Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

- Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10 μM fluorescent reporter (DAPI or similar).
- Procedure:
 - Pre-warm plate to 37°C.
 - Add test compound (DHB derivative) at graded concentrations (0.1 - 50 μM).
 - Add Tubulin solution on ice.
 - Immediately transfer to plate reader (37°C).
- Measurement:
 - Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
- Analysis:
 - Plot V_{max} (polymerization rate) vs. Concentration.
 - Calculate IC₅₀ (concentration inhibiting V_{max} by 50%).
 - Success Criteria: A reduction in the fluorescence plateau and increased lag time compared to vehicle control.

Visualizing the SAR Map

The following diagram summarizes the critical modifications required for maximal activity.



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Figure 3: SAR Map highlighting the four critical regions for optimizing anticancer activity in DHB derivatives.

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